molecular formula C19H14ClN3O3S B3036866 2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole CAS No. 400083-70-7

2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole

Cat. No.: B3036866
CAS No.: 400083-70-7
M. Wt: 399.9 g/mol
InChI Key: GNIOGWHWBTUSCI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H14ClN3O3S and its molecular weight is 399.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

1,3,4-Oxadiazole derivatives, including those with a structure similar to 2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole, have been studied for their antimicrobial properties against various pathogenic bacteria and yeast-like fungi. Additionally, these compounds exhibit significant anti-proliferative activity against multiple cancer cell lines, indicating potential utility in cancer treatment (Al-Wahaibi et al., 2021).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazole, such as those structurally related to the compound , have been synthesized and evaluated for anticancer activity. These compounds displayed significant efficacy against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Ravinaik et al., 2021).

Antibacterial Screening

Compounds structurally similar to this compound have been synthesized and screened for antibacterial activity. Studies have demonstrated moderate effectiveness against bacteria such as Bacillus Subtilis and Escherichia Coli, indicating potential as antibacterial agents (Deshmukh et al., 2017).

Antitubercular and Antioxidant Activities

Similar compounds have also been evaluated for their antitubercular and antioxidant activities. They showed good antitubercular activity against Mycobacterium tuberculosis but exhibited poor antioxidant activity (Prathap et al., 2014).

Synthesis Under Microwave Irradiation

The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, similar in structure to the compound of interest, has been achieved using microwave irradiation. This method offers advantages such as higher yield and faster reaction rates compared to traditional methods (Zheng, 2004).

Thermal Studies

Unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles, including compounds related to the target compound, have been synthesized and analyzed for their antibacterial and thermal properties. Their thermal stability and melting points were studied, providing insights into their physical properties (Arora et al., 2012).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives, including those with a 1,3,4-thiadiazole amide moiety, have been synthesized and evaluated for their nematocidal activities. Some derivatives showed good activity against Bursaphelenchus xylophilus, a pest affecting wood and trees (Liu et al., 2022).

Tubulin Polymerization Inhibition

1,3,4-Oxadiazole analogues have been explored as potential cytotoxic agents targeting tubulin polymerization. Compounds with structures related to the compound showed significant cytotoxicity and inhibited tubulin polymerization, indicating potential use in cancer therapy (Ahsan et al., 2017).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c1-24-15-8-5-12(9-16(15)25-2)19-21-14(10-27-19)18-23-22-17(26-18)11-3-6-13(20)7-4-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIOGWHWBTUSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=NN=C(O3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
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2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
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2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
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2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
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2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole
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2-(4-Chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,3,4-oxadiazole

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